molecular formula C15H12BrNO3 B5887750 (4-Bromophenyl) 4-acetamidobenzoate

(4-Bromophenyl) 4-acetamidobenzoate

Cat. No.: B5887750
M. Wt: 334.16 g/mol
InChI Key: ZOCFZFOQONDVOA-UHFFFAOYSA-N
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Description

(4-Bromophenyl) 4-acetamidobenzoate is an organic compound that features a bromophenyl group and an acetamidobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl) 4-acetamidobenzoate typically involves the esterification of 4-acetamidobenzoic acid with 4-bromophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds as follows:

  • Dissolve 4-acetamidobenzoic acid and 4-bromophenol in an appropriate solvent such as dichloromethane.
  • Add DCC and DMAP to the reaction mixture.
  • Stir the mixture at room temperature for several hours.
  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification steps can be optimized using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl) 4-acetamidobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidobenzoic acid and 4-bromophenol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of this compound.

    Hydrolysis: 4-acetamidobenzoic acid and 4-bromophenol.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

(4-Bromophenyl) 4-acetamidobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be incorporated into polymers or other materials to modify their properties.

    Biological Studies: It can be used as a probe or a ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used in the development of specialty chemicals or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of (4-Bromophenyl) 4-acetamidobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the acetamidobenzoate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: A compound with a similar bromophenyl group but different functional groups.

    4-Acetamidobenzoic acid: Shares the acetamidobenzoate moiety but lacks the bromophenyl group.

    4-Bromophenylacetate: Contains the bromophenyl group but has an acetate ester instead of an acetamidobenzoate.

Uniqueness

(4-Bromophenyl) 4-acetamidobenzoate is unique due to the combination of the bromophenyl and acetamidobenzoate groups. This combination imparts specific chemical properties and reactivity that are not present in the individual components or other similar compounds. The presence of both hydrophobic and hydrogen-bonding functionalities makes it versatile for various applications in research and industry.

Properties

IUPAC Name

(4-bromophenyl) 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-10(18)17-13-6-2-11(3-7-13)15(19)20-14-8-4-12(16)5-9-14/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCFZFOQONDVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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